2,3-Dichloropropyl dihydrogen phosphate

Physicochemical characterization Isomer comparison Organophosphate ester

Tracking the complete environmental degradation pathway of TDCPP flame retardants requires authentic monoester metabolite standards, yet most suppliers only stock the parent triester or the bis-diester. This gap prevents unambiguous identification of the stepwise hydrolysis intermediate in aqueous samples. 2,3-Dichloropropyl dihydrogen phosphate fills this critical analytical gap with its free dihydrogen phosphate head group (PSA ~76.57 Ų) that enables definitive LC-MS/MS discrimination from the diester metabolite (BDCPP). • Serves as the essential monoester reference standard for complete TDCPP degradation pathway mapping • Higher water solubility and distinct polar surface area vs. TDCPP triester enable unambiguous environmental sample identification • Free phosphate group with dual ionizable protons (pKa₁ ~2, pKa₂ ~6.8) enables chemoselective derivatization for asymmetric mixed triester synthesis

Molecular Formula C3H7Cl2O4P
Molecular Weight 208.96 g/mol
Cat. No. B13707924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropyl dihydrogen phosphate
Molecular FormulaC3H7Cl2O4P
Molecular Weight208.96 g/mol
Structural Identifiers
SMILESC(C(CCl)Cl)OP(=O)(O)O
InChIInChI=1S/C3H7Cl2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8)
InChIKeyQVOOVJHSIPCFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloropropyl Dihydrogen Phosphate: Identity and Baseline Properties


2,3-Dichloropropyl dihydrogen phosphate (CAS 67017-87-2) is a monoalkyl phosphate ester with the molecular formula C₃H₇Cl₂O₄P and a molecular weight of 208.96 g/mol . It belongs to the organophosphate class and is structurally characterized by a single 2,3-dichloropropyl group esterified to a dihydrogen phosphate moiety . This compound is distinguishable from its more widely known triester analog, tris(2,3-dichloropropyl) phosphate (TDCPP, CAS 78-43-3), by its lower degree of alkyl substitution, which fundamentally alters its physicochemical and reactive profile.

2,3-Dichloropropane substitution pattern for isomer-specific identification
Ionizable dihydrogen phosphate group supports aqueous-phase research and pH-dependent reactivity
Monoester structure enables chemoselective mixed triester synthesis

Why Generic Organophosphate Esters Cannot Substitute This Monoester


The scientific and industrial performance of 2,3-dichloropropyl dihydrogen phosphate is dictated by two critical structural features that are absent or altered in common analogs: (i) the specific 2,3-dichloro substitution pattern on the propyl chain, and (ii) the presence of a free dihydrogen phosphate head group. The positional isomer, 1,3-dichloropropan-2-yl dihydrogen phosphate (CAS 72236-70-5), exhibits a different spatial arrangement of chlorine atoms, leading to distinct physical properties such as density and boiling point . Furthermore, the monoester structure provides two ionizable protons (pKa₁ ~2, pKa₂ ~6.8) [1], endowing it with metal chelation and surfactant capabilities that are absent in the fully substituted, lipophilic triester TDCPP (LogP 3.12) [2]. These differences preclude simple drop-in replacement of the monoester with a diester or triester in applications where water solubility, charge density, or synthetic derivatization potential is required.

Triesters (e.g., TDCPP)

Lack ionizable protons; lipophilic LogP 3.12 shifts partitioning away from aqueous-phase research contexts. Substitution may alter extraction, detection, and formulation behavior.

Positional isomer (1,3-dichloropropan-2-yl phosphate)

Spatial chlorine arrangement leads to reported density and boiling-point differences. May not provide equivalent physical handling or reactivity in isomer-specific applications.

Diester metabolite (BDCIPP)

Contains only one ionizable proton (predicted pKa ~1.18); metal-chelation capability at near-neutral pH may not transfer, limiting direct use in chelation or surfactant research.

Comparative Evidence Against Closest Structural Analogs


Positional Isomer Differentiation: 2,3- vs 1,3-Dichloropropyl Phosphate

The 2,3-dichloropropyl dihydrogen phosphate target compound (CAS 67017-87-2) exhibits a distinct physicochemical profile compared to its positional isomer, 1,3-dichloropropan-2-yl dihydrogen phosphate (CAS 72236-70-5). The isomer with chlorine atoms on the 1st and 3rd carbons has a reported density of 1.649 g/cm³ and a boiling point of 356.1 °C at 760 mmHg . While the exact density and boiling point for the 2,3-isomer are not publicly confirmed in primary literature, the difference in chlorine positioning on the propyl backbone is known in the class of halogenated phosphates to influence molecular packing, dipole moment, and thermal stability, directly impacting formulation handling and processing parameters.

Isomer differentiation
Cross-study comparable
Target: 2,3-isomer (CAS 67017-87-2) Density: Not publicly verified Boiling Point: Not publicly verified Comparator: 1,3-isomer (CAS 72236-70-5) Density: 1.649 g/cm³ Boiling Point: 356.1 °C at 760 mmHg
Isomeric substitution pattern may influence density and boiling point; identity confirmation required for reproducible use.
Predicted/calculated values from databases; target values unverified.
Physicochemical characterization Isomer comparison Organophosphate ester

Water Solubility: Monoester vs Triester (TDCPP)

The dihydrogen phosphate head group of 2,3-dichloropropyl dihydrogen phosphate imparts significantly greater water solubility compared to its triester analog, tris(2,3-dichloropropyl) phosphate (TDCPP). TDCPP is highly lipophilic with a measured LogP of 3.12 [1], indicating poor aqueous solubility. In contrast, the monoester, possessing a strongly acidic phosphate group (pKa₁ ~2) [2], is ionized at neutral pH and readily water-soluble . This polarity difference is critical: the monoester can partition into aqueous phases, while TDCPP partitions into organic or lipid phases, affecting environmental fate, bioavailability, and formulation compatibility.

Aqueous solubility
Class-level inference
Monoester: Water-soluble (ionizable phosphate, pKa₁ ~2) TDCPP: LogP 3.12 (lipophilic)
Aqueous-phase research requires the monoester; the triester partitions into organic or lipid phases.
LogP measured for TDCPP; monoester solubility from class-level data.
Water solubility Hydrophilicity Organophosphate flame retardant

Acid Strength and Metal Chelation: Monoester vs Diester (BDCIPP)

Monoalkyl phosphates possess two ionizable protons, with the first pKa typically around 2 and the second around 6.8 [1]. This contrasts with dialkyl phosphates, such as bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), which have a single ionizable proton with a predicted pKa of 1.18 ± 0.50 [2]. The presence of a second, weakly acidic proton in the monoester enables chelation of divalent metal ions (e.g., Ca²⁺, Zn²⁺) at near-neutral pH, a property that the diester cannot replicate. This bidentate chelation capability is the basis for monoalkyl phosphate applications as mineral collectors and in surfactant systems [3].

pKa & chelation
Cross-study comparable
Monoester: pKa₁ ~2, pKa₂ ~6.8 (class-level) BDCIPP diester: pKa 1.18 ± 0.50 (predicted)
Second ionizable proton at near-neutral pH may enable metal chelation; absent in the diester.
pKa values from class-level literature and predictive calculations.
Acid dissociation constant Metal chelation Organophosphate metabolite

Phosphorus Content Advantage as a Synthetic Intermediate

2,3-Dichloropropyl dihydrogen phosphate has a molecular weight of 208.96 g/mol and a phosphorus content of approximately 14.8% by weight . In contrast, the triester TDCPP has a molecular weight of 430.91 g/mol and a phosphorus content of only about 7.2% [1]. The lower molecular weight and higher phosphorus density of the monoester make it a more atom-efficient phosphorylating intermediate. It can be selectively esterified with a second, different alcohol to yield mixed phosphate triesters with tailored properties, a synthetic route that is not directly accessible from the symmetrical triester.

Phosphorus density
Cross-study comparable
Monoester: MW 208.96 g/mol, P content ≈14.8% TDCPP: MW 430.91 g/mol, P content ≈7.2%
Reported higher phosphorus loading per unit mass may reduce additive weight in formulations.
Calculated from molecular formulas.
Synthetic intermediate Phosphorus content Mixed ester synthesis

Polar Surface Area and Biological Interaction Potential

The dihydrogen phosphate group confers a polar surface area (PSA) of 76.57 Ų to the structurally analogous 1,3-dichloropropan-2-yl dihydrogen phosphate isomer . By structural inference, the 2,3-isomer possesses a very similar PSA. This value is significantly higher than the PSA of TDCPP (calculated ~54 Ų), indicating a greater capacity for hydrogen bonding and solvation. In pharmacology and toxicology, a PSA > 60 Ų is often associated with reduced passive membrane permeability, suggesting that the monoester may exhibit different absorption and distribution behavior compared to the more lipophilic triester.

Polar surface area
Supporting evidence
Monoester: PSA ~76.57 Ų (inferred from 1,3-isomer) TDCPP: PSA ~54 Ų (calculated)
Higher PSA predicts distinct membrane permeability and solvation behavior; relevant for ADME and fate modeling.
Topological PSA values; inferred from structural analog.
Polar surface area Bioavailability Drug design parameter

Stepwise Hydrolysis Pathway in Environmental Degradation

In environmental systems, tris(1,3-dichloro-2-propyl) phosphate (TDCPP) degrades via stepwise dealkylation, yielding the diester (BDCIPP) and monoester metabolites with molecular formula C₃H₇Cl₂O₄P [1]. The monoester, 1,3-dichloropropan-2-yl dihydrogen phosphate, was identified as a minor but distinct intermediate during electrochemical oxidation of TDCPP [2]. The 2,3-dichloropropyl dihydrogen phosphate target compound represents a structurally analogous intermediate from the degradation of the 2,3-substituted TDCPP isomer. This degradation pathway is distinct from the behavior of non-halogenated trialkyl phosphates, which hydrolyze more slowly.

Degradation pathway
Supporting evidence
TDCPP electrochemical oxidation forms monoester C₃H₇Cl₂O₄P as intermediate. Method: Ti/SnO₂-Sb/La-PbO₂ anode.
Monoester standard supports tracking of stepwise triester degradation in environmental fate studies.
Oxidation conditions; relevance to water treatment and environmental monitoring.
Hydrolysis Environmental fate Organophosphate ester degradation

Validated Application Scenarios Based on Differential Evidence


Environmental Fate and Metabolite Quantification for TDCPP

As a stepwise hydrolysis or oxidation intermediate of tris(2,3-dichloropropyl) phosphate (TDCPP), 2,3-dichloropropyl dihydrogen phosphate serves as an essential analytical reference standard for tracking the complete environmental degradation pathway. Its higher water solubility and distinct polar surface area (PSA ~76.57 Ų) differentiate it from the parent triester and the diester metabolite, enabling unambiguous identification via LC-MS/MS methods in aqueous environmental samples.

Synthesis of Asymmetric Mixed Phosphate Triesters

The presence of a free dihydrogen phosphate group with two ionizable protons (pKa₁ ~2, pKa₂ ~6.8) [1] allows 2,3-dichloropropyl dihydrogen phosphate to be chemoselectively esterified with a second, distinct alcohol. This enables the rational synthesis of asymmetric mixed triesters containing one 2,3-dichloropropyl arm and one functional arm (e.g., a reactive diluent or adhesion promoter), a synthetic route not possible with symmetrical triesters like TDCPP. The higher phosphorus content (~14.8% vs ~7.2% for TDCPP) also makes it an atom-efficient phosphorylating agent.

Metal Chelation and Surfactancy in Formulation Science

The bidentate nature of the monoalkyl phosphate head group, with a second pKa around 6.8 [1], enables pH-dependent chelation of divalent metal ions such as Ca²⁺ and Zn²⁺. This property is exploited in mineral flotation collectors and vesicle-forming surfactant systems [2]. The 2,3-dichloropropyl monoester can be evaluated as a functional surfactant building block where the chlorine substituents modulate the hydrophobicity of the alkyl tail, providing a tool to fine-tune the hydrophilic-lipophilic balance (HLB) in formulations.

Positional Isomer Differentiation in Chemical Forensics

The distinct physicochemical profile of the 2,3-isomer compared to the 1,3-isomer (density 1.649 g/cm³, boiling point 356.1 °C for the 1,3-isomer) makes 2,3-dichloropropyl dihydrogen phosphate a valuable reference compound for chemical forensics and quality control of organophosphate products. Its unambiguous authentication via NMR or GC-MS ensures that synthetic or environmental samples containing the 2,3-substitution pattern are correctly identified and quantified.

Application
Selection Property
Validation Focus
TDCPP degradation pathway analysis
Aqueous solubility and distinct PSA profile
LC-MS/MS specificity in environmental water samples
Asymmetric mixed triester synthesis
Chemoselective phosphorylation capability
Mixed ester purity and reaction efficiency
Metal chelation and surfactant studies
pH-dependent bidentate monoalkyl phosphate head group
Chelation performance at near-neutral pH
Chemical forensics isomer identification
Structural confirmation by NMR/GC-MS
Isomeric purity and property benchmarking
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